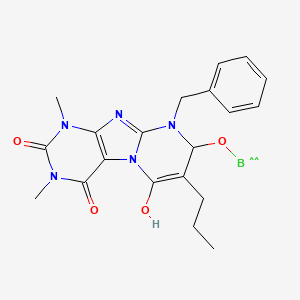
CID 45118956
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester typically involves multi-step organic reactions. These steps often include the formation of intermediate compounds, which are then further reacted to form the final product. Common reagents used in these synthetic routes include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester include other borinic acids and pyrimido[2,1-f]purin derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds. Its combination of functional groups and molecular framework allows for a wide range of applications and interactions that are not observed in other related compounds.
Propiedades
Número CAS |
114906-82-0 |
|---|---|
Fórmula molecular |
C20H22BN5O4 |
Peso molecular |
407.237 |
Nombre IUPAC |
(9-benzyl-6-hydroxy-1,3-dimethyl-2,4-dioxo-7-propyl-8H-purino[7,8-a]pyrimidin-8-yl)oxyboron |
InChI |
InChI=1S/C20H22BN5O4/c1-4-8-13-16(27)26-14-15(23(2)20(29)24(3)17(14)28)22-19(26)25(18(13)30-21)11-12-9-6-5-7-10-12/h5-7,9-10,18,27H,4,8,11H2,1-3H3 |
Clave InChI |
CXJMHFSTXPZQBQ-UHFFFAOYSA-N |
SMILES |
[B]OC1C(=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O)CCC |
Sinónimos |
Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















